molecular formula C18H16O7 B1254842 Dalspinosin

Dalspinosin

Cat. No.: B1254842
M. Wt: 344.3 g/mol
InChI Key: MZERYTHMEZCPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Nomenclature

Dalspinosin is classified as an isoflavone, a subclass of flavonoids characterized by a 3-phenylchromen-4-one backbone. Its molecular formula is $$ \text{C}{18}\text{H}{16}\text{O}_{7} $$, with a molecular weight of 344.3 g/mol. The IUPAC name, 3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one , reflects its substitution pattern: a 3,4-dimethoxyphenyl group at position 3, hydroxyl groups at positions 5 and 7, and methoxy groups at positions 6, 3', and 4'.

Table 1: Key Chemical Properties of this compound

Property Value
Molecular Formula $$ \text{C}{18}\text{H}{16}\text{O}_{7} $$
Molecular Weight 344.3 g/mol
IUPAC Name 3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one
SMILES Notation COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)OC

The compound’s structure has been confirmed through spectroscopic methods, including UV-Vis, NMR, and mass spectrometry. Its planar aromatic system and oxygenated substituents contribute to its polarity and solubility in organic solvents.

Historical Context and Discovery

This compound was first reported in the 1980s during phytochemical investigations of Dalbergia spinosa, a plant traditionally used in Ayurvedic medicine. Early studies identified it alongside related isoflavones like dalspinin, highlighting its role as a secondary metabolite in plant defense mechanisms. Subsequent research expanded its known natural sources to include Dalbergia horrida, Iris japonica, and Araucaria angustifolia, underscoring its ecological distribution.

The compound’s structural elucidation marked a milestone in isoflavone research, as its oxygenation pattern—featuring both methoxy and hydroxyl groups—provided insights into structure-activity relationships in plant-derived antioxidants. By the 2000s, advancements in chromatographic and spectral techniques enabled the detection of this compound in diverse plant families, cementing its status as a chemically significant natural product.

Scope and Significance in Natural Product Research

This compound exemplifies the intersection of phytochemistry and applied science. Its biological activities, including antioxidant and anti-inflammatory properties, have spurred investigations into its therapeutic potential. For instance, studies demonstrate its ability to mitigate oxidative stress in cardiomyocytes, suggesting cardioprotective applications. Additionally, its role as a reducing agent in the green synthesis of gold nanoparticles highlights its utility in nanotechnology.

Table 2: Biological Activities and Research Applications of this compound

Activity/Application Study Model/Significance Source Citation
Antioxidant Scavenges free radicals in H9c2 cells
Anti-inflammatory Inhibits pro-inflammatory cytokines
Nanoparticle synthesis Acts as reducing/capping agent for AuNPs
Antimicrobial Active against Staphylococcus aureus

The compound’s presence in multiple plant species also makes it a valuable chemotaxonomic marker, aiding in the identification and classification of Dalbergia species. Furthermore, its structural complexity challenges synthetic chemists to develop novel methodologies for isoflavone functionalization.

Properties

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one

InChI

InChI=1S/C18H16O7/c1-22-12-5-4-9(6-13(12)23-2)10-8-25-14-7-11(19)18(24-3)17(21)15(14)16(10)20/h4-8,19,21H,1-3H3

InChI Key

MZERYTHMEZCPQG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)OC

Synonyms

7-O-beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside
dalspinosin

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Dalspinosin exhibits significant antimicrobial properties, making it a candidate for developing natural antimicrobial agents. Research has shown that root extracts of Dalbergia spinosa possess activity against a variety of pathogens:

  • Tested Microorganisms : The studies focused on both gram-positive bacteria (e.g., Staphylococcus aureus) and gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae) as well as fungi like Candida albicans.
  • Extract Efficacy : Alcoholic and benzene extracts demonstrated substantial antimicrobial activity at concentrations of 50, 75, and 100 µg/ml, while aqueous extracts were effective only at the highest concentration tested .

Table 1: Antimicrobial Activity of this compound Extracts

Extract TypeConcentration (µg/ml)Activity Against Gram-positiveActivity Against Gram-negativeActivity Against Fungi
Alcoholic50YesYesYes
Alcoholic75YesYesYes
Alcoholic100YesYesYes
Benzene50YesYesYes
Aqueous100LimitedNoNo

Anti-inflammatory Properties

This compound has been shown to possess anti-inflammatory effects, which can be beneficial in treating various inflammatory conditions. Studies indicate that extracts containing this compound can inhibit inflammation through several mechanisms:

  • Inhibition of Edema : Extracts have demonstrated significant inhibition of paw edema in animal models induced by various agents such as carrageenan and formaldehyde .
  • Mechanism of Action : The anti-inflammatory activity may be attributed to the modulation of pro-inflammatory mediators and cytokines, although specific pathways require further elucidation.

Antioxidant Activity

The antioxidant capabilities of this compound contribute to its therapeutic potential:

  • Free Radical Scavenging : this compound acts as a scavenger of free radicals, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with chronic diseases .
  • Potential Applications : Its antioxidant effects suggest possible applications in preventing diseases linked to oxidative stress, such as cancer and neurodegenerative disorders.

Therapeutic Applications

Given its diverse biological activities, this compound has several potential therapeutic applications:

  • Cancer Chemoprevention : Preliminary studies have indicated that this compound may play a role in cancer prevention through its ability to inhibit tumor promotion in laboratory settings .
  • Cardiovascular Health : The compound's anti-inflammatory and antioxidant properties suggest it could have protective effects on cardiovascular health by reducing inflammation and oxidative damage .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Antimicrobial Efficacy Study : A study conducted on the root extracts showed significant antimicrobial activity against multiple pathogens, supporting traditional uses in herbal medicine .
  • Anti-inflammatory Research : Investigations into the anti-inflammatory properties demonstrated that this compound significantly reduced edema in animal models, comparable to standard anti-inflammatory drugs .
  • Antioxidant Potential Assessment : Research utilizing various assays confirmed the strong antioxidant capacity of this compound, indicating its potential role in mitigating oxidative stress-related diseases .

Preparation Methods

Table 1: Chromatographic Conditions for this compound Isolation

TechniqueStationary PhaseMobile PhaseKey Parameters
Column ChromatographySilica gel (60–120 mesh)Hexane-ethyl acetate gradientFlow rate: 5 mL/min
PTLCSilica gel GF254Chloroform-methanol (9:1)Rf: 0.42
HPLCC18 (250 × 4.6 mm)Acetonitrile-water (55:45)Retention: 12.3 min

Structural Characterization and Validation

Post-purification, this compound is characterized using spectroscopic techniques:

  • UV-Vis Spectroscopy : Absorbance maxima at 265 nm (aromatic π→π* transitions) and 340 nm (conjugated carbonyl groups).

  • FT-IR Spectroscopy : Peaks at 3350 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (C=O), and 1600 cm⁻¹ (aromatic C=C).

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃) : δ 6.82 (s, H-2), δ 6.75 (d, J=8.4 Hz, H-5'), δ 3.89 (s, 6-OCH₃).

    • ¹³C NMR : δ 182.4 (C-4), δ 164.2 (C-7), δ 56.1 (OCH₃).

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ at m/z 357.0974 (calc. 357.0978 for C₁₈H₁₇O₇).

Challenges in Synthetic Approaches

While plant extraction remains the primary source, synthetic routes for this compound are underexplored. Isoflavone synthesis typically involves:

  • Aldol Condensation : Coupling of a substituted acetophenone with a benzaldehyde derivative.

  • Cyclization : Acid-catalyzed formation of the chromone skeleton.

  • Methoxylation : Selective methylation using diazomethane or methyl iodide.

However, regiospecific methoxylation at C-6, C-3', and C-4' poses challenges due to steric hindrance and competing side reactions. Bayesian reaction optimization, as described in , could enhance yield by systematically varying catalysts, temperatures, and solvents.

Q & A

Q. Q1. What are the known structural characteristics of Dalspinosin, and how are they validated experimentally?

Methodological Answer: this compound's structure is typically elucidated using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY/HMBC/HSQC) and high-resolution mass spectrometry (HRMS). For validation, researchers should cross-reference spectral data with published databases (e.g., SciFinder, PubChem) and ensure purity via HPLC (>95%) or elemental analysis. Synthetic protocols often include X-ray crystallography for absolute configuration confirmation .

Q. Q2. What in vitro assays are commonly used to assess this compound's biological activity?

Methodological Answer: Standard assays include:

  • Enzyme inhibition studies (e.g., IC₅₀ determination via spectrophotometric/fluorometric methods).
  • Cell viability assays (MTT/XTT for cytotoxicity, using cancer cell lines like HeLa or MCF-7).
  • Antimicrobial testing (MIC/MBC via broth microdilution against Gram-positive/negative strains).
    Controls must include positive references (e.g., doxorubicin for cytotoxicity) and solvent-only blanks. Data should be triplicated to ensure reproducibility .

Advanced Research Questions

Q. Q3. How can researchers optimize this compound's synthetic yield while minimizing byproducts?

Methodological Answer: Apply a Design of Experiments (DoE) approach:

  • Factors to test : Catalyst loading, solvent polarity, temperature, and reaction time.
  • Response variables : Yield (HPLC quantification), byproduct formation (TLC/MS monitoring).
    Use response surface methodology (RSM) to identify optimal conditions. For example, a Central Composite Design (CCD) can model non-linear relationships between variables. Post-reaction purification via flash chromatography or preparative HPLC is critical .

Q. Q4. What strategies resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

  • Systematic validation : Replicate assays using identical cell lines, concentrations, and protocols.
  • Meta-analysis : Pool data from multiple studies, applying sensitivity analysis to identify confounding variables (e.g., solvent used, assay incubation time).
  • Mechanistic follow-up : Use RNA sequencing or proteomics to confirm target engagement and pathway modulation. Contradictions may arise from off-target effects or batch-to-batch compound variability .

Q. Q5. How to design experiments elucidating this compound's mechanism of action (MoA)?

Methodological Answer:

  • Molecular docking : Predict binding affinity to hypothesized targets (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite.
  • CRISPR-Cas9 screens : Knock out candidate targets in cell models and assess resistance to this compound.
  • Pharmacodynamic markers : Measure downstream biomarkers (e.g., phosphorylation levels via Western blot) after treatment. Prioritize targets with dose-dependent responses .

Q. Q6. What analytical methods are recommended for detecting this compound degradation products during stability studies?

Methodological Answer:

  • Forced degradation : Expose this compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base/neutral).
  • Detection : Use UPLC-QTOF-MS with positive/negative ionization modes to identify degradation products. Compare fragmentation patterns with theoretical predictions (e.g., mzCloud).
  • Quantification : Develop a stability-indicating HPLC method validated per ICH Q2(R1) guidelines .

Specialized Methodological Challenges

Q. Q7. How to address low bioavailability of this compound in preclinical models?

Methodological Answer:

  • Formulation : Test nanoemulsions or liposomes to enhance solubility (e.g., particle size <200 nm via dynamic light scattering).
  • Pharmacokinetics (PK) : Conduct IV/oral dosing in rodents, with serial blood sampling and LC-MS/MS quantification. Calculate AUC, Cₘₐₓ, and half-life.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability .

Q. Q8. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • Bootstrap resampling : Estimate confidence intervals for potency metrics.
  • ANOVA with post-hoc tests : Compare responses across dose groups (e.g., Tukey’s HSD for pairwise differences) .

Q. Q9. How to design a structure-activity relationship (SAR) study for this compound analogs?

Methodological Answer:

  • Scaffold modification : Synthesize analogs with substitutions at key positions (e.g., hydroxyl → methoxy groups).
  • Computational modeling : Use CoMFA/CoMSIA to correlate structural features with activity.
  • High-throughput screening : Test analogs in a 384-well format against primary and counter-screening targets .

Q. Q10. What ethical considerations apply to in vivo toxicity testing of this compound?

Methodological Answer:

  • Animal welfare : Follow ARRIVE 2.0 guidelines for experimental design and reporting.
  • Dose justification : Base maximum tolerated dose (MTD) on prior in vitro cytotoxicity (e.g., ≤10× IC₅₀).
  • Endpoint criteria : Define humane endpoints (e.g., >20% weight loss) and use analgesics for pain management. Obtain IACUC approval before initiating studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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